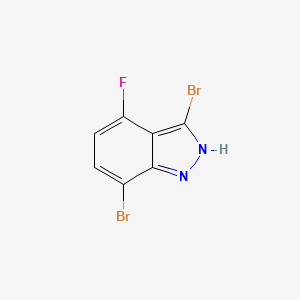![molecular formula C30H35N5O3S B13841337 7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13841337.png)
7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. It is characterized by its intricate molecular structure, which includes a thienopyrimidine core, an ethoxyphenyl group, a methylpiperidinyl group, and a propan-2-yloxyanilino moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be outlined as follows:
Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrile compound under acidic or basic conditions.
Introduction of Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxyphenyl halide reacts with the thienopyrimidine core in the presence of a base.
Attachment of Methylpiperidinyl Group: The methylpiperidinyl group can be attached through a reductive amination reaction, where a piperidine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent.
Incorporation of Propan-2-yloxyanilino Moiety: The propan-2-yloxyanilino moiety can be incorporated through an etherification reaction, where a propan-2-yloxyaniline derivative reacts with the thienopyrimidine core in the presence of an acid catalyst.
Formation of Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where a carboxylic acid derivative reacts with an amine in the presence of a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and methylpiperidinyl groups, leading to the formation of hydroxylated or carbonylated derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine or alcohol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, sulfonates, and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxyphenyl group can lead to the formation of a phenol derivative, while reduction of the carboxamide group can yield an amine derivative.
Applications De Recherche Scientifique
7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Biological Studies: The compound is used in biological studies to understand its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.
Chemical Biology: The compound is used as a chemical probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Pharmaceutical Development: The compound is being explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of 7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Inhibition of Enzymes: The compound may inhibit the activity of specific enzymes involved in disease-related pathways, such as kinases, proteases, and phosphatases.
Modulation of Receptors: The compound may modulate the activity of specific receptors, such as G-protein-coupled receptors, ion channels, and nuclear receptors.
Interference with Signal Transduction: The compound may interfere with signal transduction pathways, leading to alterations in cellular processes such as gene expression, protein synthesis, and cell cycle progression.
Comparaison Avec Des Composés Similaires
7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:
Thienopyrimidine Derivatives: Compounds with a thienopyrimidine core, such as 2-amino-4-(2-ethoxyphenyl)thieno[3,2-d]pyrimidine, share structural similarities but differ in their functional groups and biological activities.
Piperidine Derivatives: Compounds with a piperidine moiety, such as 4-(1-methylpiperidin-4-yl)aniline, share structural similarities but differ in their overall molecular structure and pharmacological properties.
Anilino Derivatives: Compounds with an anilino group, such as 4-(2-propan-2-yloxyanilino)thieno[3,2-d]pyrimidine, share structural similarities but differ in their substituents and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications, which distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C30H35N5O3S |
|---|---|
Poids moléculaire |
545.7 g/mol |
Nom IUPAC |
7-(2-ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C30H35N5O3S/c1-5-37-23-9-7-6-8-21(23)26-27-25(39-28(26)29(31)36)17-32-30(34-27)33-22-11-10-20(16-24(22)38-18(2)3)19-12-14-35(4)15-13-19/h6-11,16-19H,5,12-15H2,1-4H3,(H2,31,36)(H,32,33,34) |
Clé InChI |
AHHPRXXEWJGZHL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C2=C(SC3=CN=C(N=C32)NC4=C(C=C(C=C4)C5CCN(CC5)C)OC(C)C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


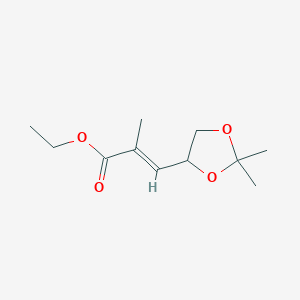
![tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate](/img/structure/B13841288.png)

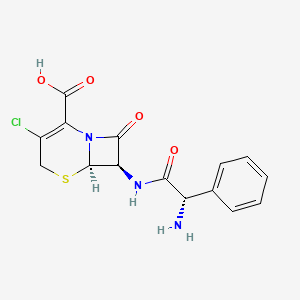
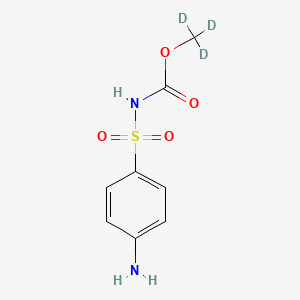
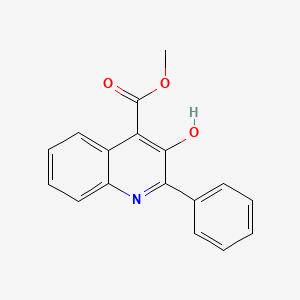
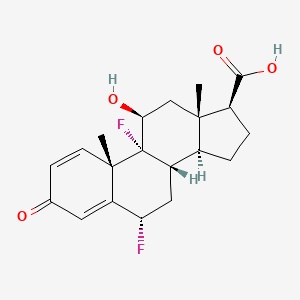
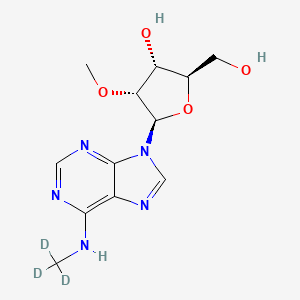
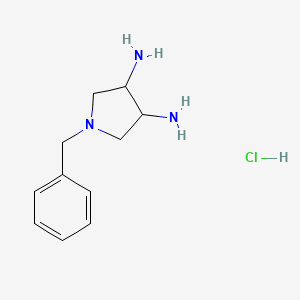


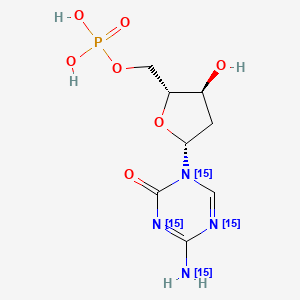
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride](/img/structure/B13841348.png)
